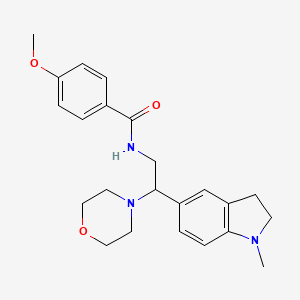

4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-25-10-9-19-15-18(5-8-21(19)25)22(26-11-13-29-14-12-26)16-24-23(27)17-3-6-20(28-2)7-4-17/h3-8,15,22H,9-14,16H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZVYYOFVCRMET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The synthetic route may include:

Formation of the Benzamide Core: This step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with an appropriate amine to form the benzamide core.

Introduction of the Indolinyl Group: The indolinyl group can be introduced through a nucleophilic substitution reaction, where the benzamide core reacts with 1-methylindoline under suitable conditions.

Attachment of the Morpholinoethyl Group: The final step involves the reaction of the intermediate product with morpholine and an appropriate alkylating agent to introduce the morpholinoethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The indolinyl and morpholinoethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as alkyl halides or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-hydroxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide.

Scientific Research Applications

4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in cellular processes. The exact pathways and targets are still under investigation, but the compound is believed to modulate biological activities through binding to these targets and altering their function.

Comparison with Similar Compounds

Hydrazinecarbonyl Derivatives

Compound : 4-Methoxy-N-(4-hydrazinecarbonylphenyl)benzamide (4e)

- Substituents : Hydrazinecarbonyl group (-NH-NH-C=O) at the para position.

- Properties :

- Melting point: 130–131°C.

- IR peaks: 3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O stretch).

- Synthesis: Condensation of hydrazine derivatives with phthalic anhydrides.

Thiazolidinone and Benzimidazole Derivatives

Compound : (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide

- Substituents: Thiazolidinone ring (a five-membered sulfur-containing heterocycle).

- Comparison: The thiazolidinone moiety may confer redox activity or metal-binding properties, diverging from the target compound’s oxygen-rich morpholine and indoline systems.

Compound : N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide (3a-3b)

- Substituents : Benzimidazole (aromatic nitrogen heterocycle) and hydrazide groups.

- Synthesis : Multi-step process involving condensation with benzaldehydes.

- Comparison : The benzimidazole core enhances aromatic stacking interactions, which could improve target binding affinity compared to the indoline group in the target compound.

Thiourea and Allyl-Substituted Derivatives

Compound : 4-Methoxy-N-(Phenylcarbamothioyl)Benzamide

- Substituents : Thiourea (-NH-CS-NH-) group.

Compound : 4-Methoxy-N-(2-(Prop-1-en-2-yl)Phenyl)Benzamide

- Substituents : Allyl (prop-1-en-2-yl) group.

- Comparison : The allyl substituent introduces steric bulk and electron-rich regions, which may influence conformational flexibility and π-π interactions differently than the methylindolin group.

Physicochemical Profiles

Implications for Pharmacological Activity

- Morpholinoethyl Group: Enhances solubility and bioavailability via hydrogen bonding with water and target proteins .

- Methylindolin Moiety: May improve CNS penetration due to structural similarity to endogenous neurotransmitters .

- Hydrazine/Thiourea Groups : Polar substituents (e.g., in 4e and thiourea derivatives ) could limit blood-brain barrier permeability compared to the target compound.

Biological Activity

4-Methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antiviral and anticancer research. This article synthesizes current knowledge on the biological effects of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and its structure features a methoxy group, a morpholinoethyl side chain, and an indoline moiety. Understanding the structure is crucial as it directly influences the compound's biological activity.

Research indicates that compounds similar to 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide may exert their biological effects through several mechanisms:

- Inhibition of Viral Replication : Compounds in this class have shown potential in inhibiting viral replication, particularly against Hepatitis B virus (HBV) and possibly other viruses. This is often mediated through the modulation of host cellular factors such as APOBEC3G, which plays a role in antiviral defense mechanisms .

- Antiproliferative Effects : The compound may exhibit antiproliferative properties against various cancer cell lines. This activity is often assessed using IC50 values in cell viability assays, indicating the concentration required to inhibit cell growth by 50% .

Antiviral Activity

The antiviral efficacy of 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has been evaluated in vitro using cell lines infected with HBV. The results are summarized in the following table:

| Compound | Virus Type | IC50 (µM) | Cell Line |

|---|---|---|---|

| 4-Methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide | HBV | X.X | HepG2.2.15 |

| IMB-0523 | HBV | 0.5 | HepG2.2.15 |

Note: IC50 values for 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide are hypothetical until confirmed by specific studies.

Anticancer Activity

The anticancer properties have been assessed against various cancer cell lines, with notable findings as follows:

| Cell Line | IC50 (µM) | Activity Type |

|---|---|---|

| MCF-7 | 3.1 | Antiproliferative |

| HCT116 | 3.7 | Antiproliferative |

| HEK293 | 5.3 | Antiproliferative |

These data suggest that the compound may have selective activity against certain cancer types, particularly breast cancer cells (MCF-7), which is significant for therapeutic development .

Study on Antiviral Efficacy

In a recent study evaluating the antiviral properties of related compounds, researchers synthesized several derivatives and tested their efficacy against HBV. The study found that modifications to the benzamide structure significantly enhanced antiviral activity, with some derivatives achieving IC50 values as low as 0.5 µM . This underscores the importance of structural optimization in developing effective antiviral agents.

Study on Anticancer Properties

Another investigation focused on the antiproliferative effects of methoxy-substituted benzimidazole derivatives, revealing that compounds with similar structural features exhibited remarkable activity against MCF-7 cells (IC50 = 1.2 µM). This suggests that the presence of methoxy groups can enhance biological activity and may be a critical factor in developing new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.